N-(4,5-Dichloro-2-nitrophenyl)acetamide
Overview
Description
N-(4,5-Dichloro-2-nitrophenyl)acetamide is a chemical compound with immense potential in scientific research. It can be applied in various fields like pharmaceuticals, materials science, and environmental studies. The molecular formula of this compound is C8H6Cl2N2O3 .
Molecular Structure Analysis
The molecular structure of N-(4,5-Dichloro-2-nitrophenyl)acetamide consists of an acetamide group (CH3CONH-) attached to a dichloronitrophenyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
N-(4,5-Dichloro-2-nitrophenyl)acetamide is a solid compound . It has a molecular weight of 249.05 g/mol . The melting point is reported to be between 124-128 °C . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Polybenzimidazoles : Begunov and Valyaeva (2015) explored the synthesis of new AB-type monomers for polybenzimidazoles using N-(4,5-Dichloro-2-nitrophenyl)acetamide. This research highlights its utility in creating advanced polymers (Begunov & Valyaeva, 2015).
Structural Analysis of Derivatives : Gowda et al. (2008) and Gowda et al. (2007) conducted studies on the structure of compounds closely related to N-(4,5-Dichloro-2-nitrophenyl)acetamide. Their research provides insights into the molecular conformation and geometric parameters of these compounds (Gowda et al., 2008); (Gowda et al., 2007).
Solvatochromism and Hydrogen Bonding Studies : Krivoruchka et al. (2004) examined the effects of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in solution, providing insight into solvatochromism phenomena (Krivoruchka et al., 2004).
Synthesis of Antimalarial Agents : Werbel et al. (1986) explored the synthesis of a series of compounds for antimalarial activity, highlighting the potential of N-(4,5-Dichloro-2-nitrophenyl)acetamide derivatives in medicinal chemistry (Werbel et al., 1986).
Cancer Research : Cohen et al. (1973) and Rani et al. (2014) conducted studies related to the carcinogenicity and anticancer activities of compounds structurally related to N-(4,5-Dichloro-2-nitrophenyl)acetamide (Cohen et al., 1973); (Rani et al., 2014).
Green Chemistry and Synthesis : Zhang Qun-feng (2008) described the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in dye production, using a novel catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide (Zhang Qun-feng, 2008).
Optical Properties and NQR/NMR Studies : Mirzaei et al. (2010) focused on hydrogen bond properties of peptide groups in acetamide derivatives, including N-(4,5-Dichloro-2-nitrophenyl)acetamide, using DFT calculations of NQR and NMR parameters (Mirzaei et al., 2010).
Safety And Hazards
N-(4,5-Dichloro-2-nitrophenyl)acetamide is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
N-(4,5-dichloro-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRPTYRAGSSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280465 | |
Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dichloro-2-nitrophenyl)acetamide | |
CAS RN |
5462-30-6 | |
Record name | 5462-30-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5'-Dichloro-2'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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